4-chloro-2,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
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Overview
Description
4-chloro-2,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is an aromatic sulfonamide compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, two methoxy groups, and a morpholine moiety attached to a benzenesulfonamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and 2-(4-morpholinyl)ethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.
Procedure: The 4-chloro-2,5-dimethoxybenzenesulfonyl chloride is reacted with 2-(4-morpholinyl)ethylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: The binding can lead to inhibition or activation of biochemical pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,5-dimethoxybenzenesulfonamide
- 2,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
- 4-chloro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
Uniqueness
4-chloro-2,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is unique due to the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. The morpholine moiety also contributes to its distinct chemical and pharmacological properties.
Properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O5S/c1-20-12-10-14(13(21-2)9-11(12)15)23(18,19)16-3-4-17-5-7-22-8-6-17/h9-10,16H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLJXVRNRSQQIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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